Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride
Overview
Description
Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is a synthetic compound used primarily as a substrate in enzymatic assays. It is particularly useful in the study of proteolytic enzymes such as trypsin and cathepsin B. The compound is characterized by its ability to release a chromophore upon hydrolysis, making it valuable in colorimetric analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride typically involves the protection of the arginine amino group, followed by coupling with 4-methoxy-beta-naphthylamine. The benzoyl group is introduced to protect the arginine side chain, and the final product is obtained by deprotection and purification steps. The reaction conditions often include the use of coupling reagents such as carbodiimides and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often lyophilized for stability and ease of storage.
Chemical Reactions Analysis
Types of Reactions
Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the benzoyl group is replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by enzymes like trypsin and cathepsin B, typically in aqueous buffers at physiological pH.
Substitution: Involves reagents such as hydroxylamine or hydrazine under acidic or basic conditions.
Major Products
Hydrolysis: Produces 4-methoxy-beta-naphthylamine and Nalpha-Benzoyl-L-arginine.
Substitution: Results in the formation of derivatives where the benzoyl group is replaced by other functional groups.
Scientific Research Applications
Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Chemistry: Used in the study of enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteolytic enzymes in various biological samples.
Medicine: Utilized in diagnostic tests to detect enzyme deficiencies or abnormalities.
Industry: Applied in the quality control of enzyme preparations and in the development of enzyme inhibitors.
Mechanism of Action
The compound exerts its effects by serving as a substrate for proteolytic enzymes. Upon enzymatic hydrolysis, it releases 4-methoxy-beta-naphthylamine, which can be detected colorimetrically. This reaction allows for the quantification of enzyme activity. The molecular targets include the active sites of enzymes like trypsin and cathepsin B, where the compound binds and undergoes cleavage.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-Benzoyl-DL-arginine 4-nitroanilide hydrochloride
- Nalpha-Benzoyl-L-arginine ethyl ester hydrochloride
- Nalpha-CBZ-L-arginyl-L-arginine 4-methoxy-beta-naphthylamide acetate
Uniqueness
Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride is unique due to its specific chromogenic properties and its ability to release 4-methoxy-beta-naphthylamine upon hydrolysis. This makes it particularly useful in colorimetric assays where precise measurement of enzyme activity is required. Its structure also allows for selective interaction with certain proteolytic enzymes, providing specificity in enzymatic studies.
Properties
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3.ClH/c1-32-21-15-18(14-17-10-5-6-11-19(17)21)28-23(31)20(12-7-13-27-24(25)26)29-22(30)16-8-3-2-4-9-16;/h2-6,8-11,14-15,20H,7,12-13H2,1H3,(H,28,31)(H,29,30)(H4,25,26,27);1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUWKXWWJGXVBW-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585080 | |
Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-33-2 | |
Record name | Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100900-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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